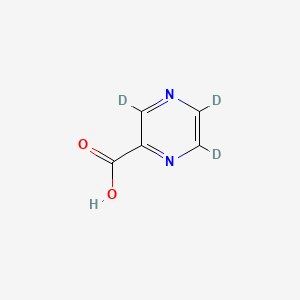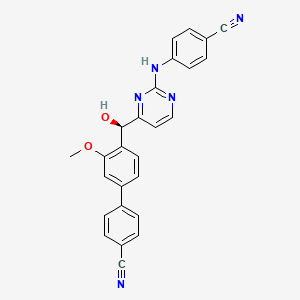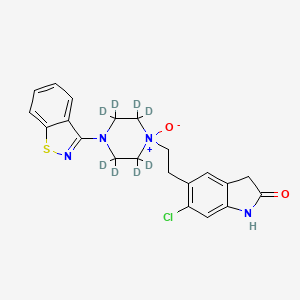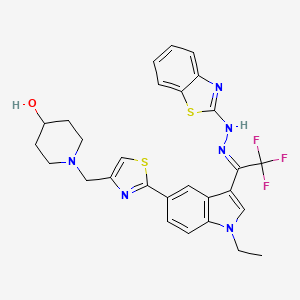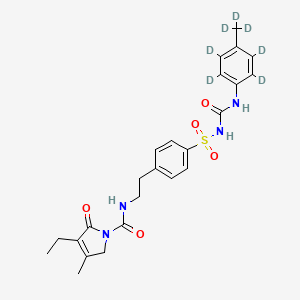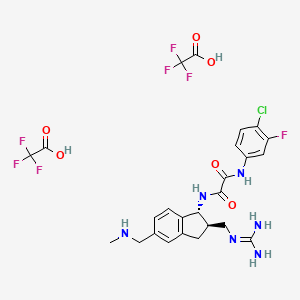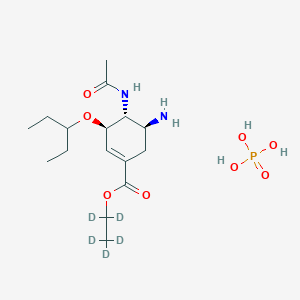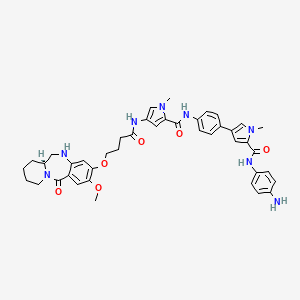
Aniline-MPB-amino-C3-PBD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline-MPB-amino-C3-PBD is a cytotoxic agent composed of a non-alkylating group. It is a sequence-selective DNA minor-groove binding agent, which means it binds to specific sequences within the minor groove of DNA. This compound is often used as a payload in antibody-drug conjugates (ADCs) due to its potent cytotoxicity and antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aniline-MPB-amino-C3-PBD involves multiple steps, including the formation of the pyrrolobenzodiazepine (PBD) core structure and subsequent functionalization with aniline and other groups. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves:
Formation of the PBD Core: This step typically involves the cyclization of a suitable precursor to form the PBD core.
Functionalization: The PBD core is then functionalized with aniline and other groups to form the final compound.
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as chromatography to obtain the final compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Aniline-MPB-amino-C3-PBD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Aniline-MPB-amino-C3-PBD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying DNA interactions and as a building block for synthesizing more complex molecules.
Biology: Employed in research to understand DNA binding and its effects on cellular processes.
Medicine: Utilized in the development of ADCs for targeted cancer therapy due to its potent cytotoxicity.
Industry: Applied in the production of antimicrobial agents and other specialized chemicals
Wirkmechanismus
Aniline-MPB-amino-C3-PBD exerts its effects by binding to the minor groove of DNA in a sequence-selective manner. This binding stabilizes the DNA structure and interferes with essential cellular processes such as replication and transcription. The compound’s cytotoxicity is primarily due to its ability to disrupt DNA function, leading to cell death. The molecular targets include specific DNA sequences, and the pathways involved are related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolobenzodiazepines (PBDs): A class of compounds with similar DNA-binding properties.
Duocarmycins: Another class of DNA minor-groove binding agents with potent cytotoxicity.
Calicheamicins: Known for their DNA-cleaving activity and use in ADCs.
Uniqueness
Aniline-MPB-amino-C3-PBD is unique due to its specific sequence-selective DNA binding and its non-alkylating nature. Unlike some other DNA-binding agents, it does not form covalent bonds with DNA, which can reduce off-target effects and increase its specificity for certain DNA sequences .
Eigenschaften
Molekularformel |
C42H46N8O6 |
|---|---|
Molekulargewicht |
758.9 g/mol |
IUPAC-Name |
4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-N-(4-aminophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H46N8O6/c1-48-24-27(19-35(48)40(52)47-30-15-11-28(43)12-16-30)26-9-13-29(14-10-26)46-41(53)36-20-31(25-49(36)2)45-39(51)8-6-18-56-38-22-34-33(21-37(38)55-3)42(54)50-17-5-4-7-32(50)23-44-34/h9-16,19-22,24-25,32,44H,4-8,17-18,23,43H2,1-3H3,(H,45,51)(H,46,53)(H,47,52)/t32-/m0/s1 |
InChI-Schlüssel |
IRTLLBFDZDUFNC-YTTGMZPUSA-N |
Isomerische SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NC[C@@H]7CCCCN7C6=O)OC |
Kanonische SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NCC7CCCCN7C6=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
